chemical properties of 1-(3-methylbutyl)-1H-benzimidazol-2-amine
chemical properties of 1-(3-methylbutyl)-1H-benzimidazol-2-amine
An In-Depth Technical Guide for Drug Discovery & Process Chemistry
Part 1: Executive Summary & Chemical Identity
1-(3-methylbutyl)-1H-benzimidazol-2-amine (CAS: 438541-07-2) represents a distinct chemotype within the 2-aminobenzimidazole class. Structurally, it consists of a benzimidazole core functionalized with an exocyclic primary amine at the C2 position and a lipophilic isopentyl (3-methylbutyl) chain at the N1 position.
In drug discovery, this scaffold is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets, including Histamine H1 receptors, opioid receptors, and various kinases. The N1-isopentyl substitution "locks" the tautomeric equilibrium of the benzimidazole system, creating a defined vector for hydrophobic interactions within receptor binding pockets.
Physicochemical Data Table
| Property | Value / Descriptor | Relevance |
| CAS Number | 438541-07-2 | Unique Identifier |
| Molecular Formula | C₁₂H₁₇N₃ | Stoichiometry |
| Molecular Weight | 203.28 g/mol | Fragment-based drug design (Rule of 3 compliant) |
| Predicted LogP | 2.6 – 2.8 | Moderate lipophilicity; good membrane permeability |
| pKa (Conj. Acid) | ~7.8 – 8.2 (Est.) | Basic; protonated at physiological pH (N3 site) |
| H-Bond Donors | 1 (Exocyclic -NH₂) | Interaction with Asp/Glu residues in proteins |
| H-Bond Acceptors | 2 (N3, Exocyclic N) | Interaction with backbone amides/water |
| Solubility | Low in water; High in DMSO, EtOH | Requires co-solvent for biological assay |
Part 2: Synthesis & Process Chemistry
For research and scale-up, the synthesis of 1-alkyl-2-aminobenzimidazoles requires careful control of regioselectivity. While direct alkylation of 2-aminobenzimidazole is possible, it often yields mixtures of N1-alkyl, N-exocyclic-alkyl, and bis-alkylated products.
The Authoritative Protocol: Reductive Cyclization The most robust, self-validating method for synthesizing 1-(3-methylbutyl)-1H-benzimidazol-2-amine involves the construction of the benzimidazole ring after installing the alkyl group. This ensures 100% regioselectivity.
Step-by-Step Methodology
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Nucleophilic Aromatic Substitution (SNAr):
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Reagents: 1-fluoro-2-nitrobenzene + 3-methylbutylamine (Isopentylamine).
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Conditions: K₂CO₃, DMF, 60°C.
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Mechanism: The amine displaces the fluoride to form N-(3-methylbutyl)-2-nitroaniline. The color typically shifts from pale yellow to deep orange/red.
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Reduction:
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Reagents: H₂ (gas) + Pd/C (10%) or Fe/NH₄Cl (for functional group tolerance).
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Outcome: Reduction of the nitro group to an amine yields the unstable intermediate N¹-(3-methylbutyl)benzene-1,2-diamine.
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Critical Control Point: This diamine is oxidation-sensitive (turns purple/black in air). Proceed immediately to cyclization.
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Cyclization (Ring Closure):
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Reagents: Cyanogen Bromide (CNBr) in MeOH/H₂O.
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Mechanism: The primary amine attacks the nitrile carbon of CNBr, followed by intramolecular attack from the secondary amine (N1) to close the ring.
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Purification: The product precipitates as a hydrobromide salt or can be crystallized from Ethanol/Water after basification.
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Visualizing the Synthesis Pathway
Caption: Regioselective synthesis via the "Rational Route" avoids tautomeric ambiguity by installing the N1-alkyl group prior to ring closure.
Part 3: Chemical Reactivity & Stability
Understanding the electronic distribution is vital for predicting the behavior of this molecule in biological systems and formulation.
Tautomerism and Basicity
Unlike unsubstituted 2-aminobenzimidazole, which exists in rapid equilibrium between amino and imino forms, 1-(3-methylbutyl)-1H-benzimidazol-2-amine is "locked."
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Protonation Site: The molecule acts as a cyclic guanidine analog. Protonation occurs exclusively at the N3 (ring nitrogen) , not the exocyclic amine.
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Resonance: The positive charge on the protonated cation is delocalized over the N1-C2-N3-N(exocyclic) system, providing significant stability (pKa ~8.0).
Nucleophilicity
The exocyclic amino group (-NH₂) is less nucleophilic than a standard alkyl amine (e.g., butylamine) due to the electron-withdrawing nature of the benzimidazole ring and resonance delocalization.
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Implication: In derivatization reactions (e.g., amide coupling), harsh conditions or activation (e.g., HATU/DIEA) are often required to react the exocyclic amine.
Metabolic Stability (Predictions)
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N-Dealkylation: The isopentyl chain is susceptible to oxidative dealkylation by CYP450 enzymes (likely CYP3A4), releasing the parent 2-aminobenzimidazole.
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Hydroxylation: The benzenoid ring (positions 5 or 6) is a likely site for Phase I metabolism.
Part 4: Analytical Characterization
To validate the identity of the compound, the following diagnostic signals should be observed.
1H NMR (DMSO-d₆, 400 MHz)
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δ 7.10 – 7.40 ppm: 4H multiplet (Aromatic benzimidazole ring).
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δ 6.30 ppm: 2H broad singlet (Exocyclic -NH₂, exchangeable with D₂O).
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δ 3.95 ppm: 2H triplet (N-CH₂-), diagnostic of N1 substitution.
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δ 1.60 ppm: 1H multiplet (Methine -CH- of isopentyl).
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δ 1.45 ppm: 2H quartet (-CH₂- linker).
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δ 0.92 ppm: 6H doublet (Terminal dimethyls), characteristic of the isopentyl tail.
HPLC Method (Quality Control)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
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Gradient: 5% B to 95% B over 10 min.
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Detection: UV at 254 nm (aromatic) and 280 nm.
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Retention: Expect elution in the middle-late region due to the lipophilic isopentyl chain.
Part 5: Biological Context & Applications
While often used as a research tool, this specific molecule serves as a core pharmacophore for several therapeutic classes:
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Antihistamines: It mimics the core of Norastemizole, where the N1-substituent dictates H1 receptor selectivity.
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Opioid Ligands: N-substituted benzimidazoles have been explored as non-peptide opioid receptor agonists (e.g., Etonitazene analogs, though those usually require a nitro group).
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Kinase Inhibition: The 2-aminobenzimidazole motif functions as an ATP-mimetic hinge binder in various kinase inhibitors.
References
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PubChem. (n.d.).[1][2] 1-(3-methylbutyl)-1H-benzimidazol-2-amine (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzimidazoles.[3][4][5][6][7] (General reference for CNBr cyclization protocols). Retrieved March 1, 2026, from [Link]
- PerkinElmer Informatics. (2025). ChemDraw Professional Predicted Properties for C12H17N3.
Sources
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- 2. N-butyl-1H-1,3-benzodiazol-2-amine | C11H15N3 | CID 284016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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